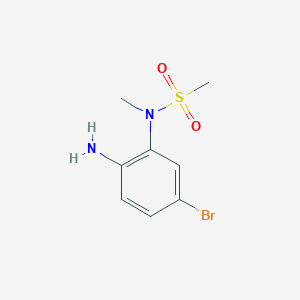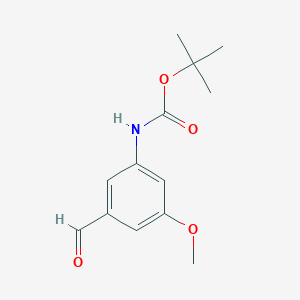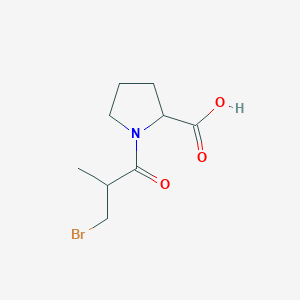
4,5-Dichloro-2-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-ethylpyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2. It is a pyrimidine derivative containing two chlorine atoms and an ethyl group. The compound’s IUPAC name is this compound .
Méthodes De Préparation
There are several synthetic routes to prepare 4,5-dichloro-2-ethylpyrimidine:
-
Chlorination of 2-ethylpyrimidine: : This method involves chlorinating 2-ethylpyrimidine using chlorine gas or chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired product.
-
Alkylation of 4,5-dichloropyrimidine: : Another approach is to alkylate 4,5-dichloropyrimidine with an ethylating agent (such as ethyl bromide or ethyl iodide). This reaction introduces the ethyl group at the desired position.
-
Industrial Production: : The industrial production of this compound may involve large-scale chlorination followed by purification and isolation steps.
Analyse Des Réactions Chimiques
4,5-Dichloro-2-ethylpyrimidine can undergo various chemical reactions:
-
Substitution Reactions: : It readily participates in nucleophilic substitution reactions. For example, it reacts with amines or alkoxides to form substituted derivatives.
-
Reduction: : Reduction of the pyrimidine ring can yield 4,5-dichloro-2-ethylpyrimidin-2-ol.
-
Oxidation: : Oxidation of the compound can lead to the formation of various oxidation products.
Common reagents used in these reactions include bases (such as sodium hydroxide), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as hydrogen peroxide).
Applications De Recherche Scientifique
4,5-Dichloro-2-ethylpyrimidine finds applications in various scientific fields:
-
Chemistry: : It serves as a building block for the synthesis of other compounds.
-
Biology: : Researchers use it as a tool in drug discovery and chemical biology studies.
-
Medicine: : Although not directly used as a drug, its derivatives may have pharmaceutical applications.
-
Industry: : It may be employed in the synthesis of agrochemicals or other fine chemicals.
Mécanisme D'action
The exact mechanism by which 4,5-dichloro-2-ethylpyrimidine exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various outcomes.
Comparaison Avec Des Composés Similaires
While 4,5-dichloro-2-ethylpyrimidine is unique due to its specific substitution pattern, similar compounds include 2,4-dichloro-5-methylpyrimidine and 4,5-dichloro-6-ethylpyrimidine . These compounds share structural similarities but differ in substituents and properties.
Propriétés
Formule moléculaire |
C6H6Cl2N2 |
|---|---|
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
4,5-dichloro-2-ethylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-5-9-3-4(7)6(8)10-5/h3H,2H2,1H3 |
Clé InChI |
QMSXGYLYFXDHJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)







![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)
![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)




